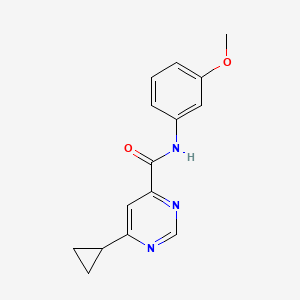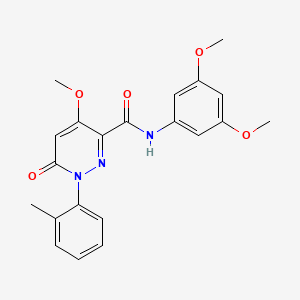![molecular formula C22H21N5O3 B2943539 2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-79-1](/img/structure/B2943539.png)
2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an ethoxy group, a pyrazolo[3,4-d]pyrimidin-5(4H)-one group, and a p-tolyl group . These groups are common in organic chemistry and are often seen in various chemical compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-one group. This group contains a pyrimidine ring fused with a pyrazole ring, which could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For instance, tolyl groups can act as leaving groups in nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Design and Synthesis for Anticancer Applications: Certain derivatives similar to the queried compound have been synthesized with the aim of discovering new anticancer agents. For example, different aryloxy groups attached to the C2 of the pyrimidine ring in similar acetamide derivatives showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
- Radioligand for Imaging: A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure to the queried compound, has been reported as selective ligands for the translocator protein (18 kDa), indicating their use in imaging and diagnostic applications. DPA-714, a compound within this series, designed with a fluorine atom for labeling with fluorine-18, enables in vivo imaging using positron emission tomography (PET) (F. Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Properties: Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This suggests their potential application in developing agents with antioxidant properties (K. Chkirate et al., 2019).
Molecular Docking and Computational Studies
- Molecular Docking for Drug Discovery: Compounds including pyrazolopyrimidinone derivatives have been evaluated for their binding within various protein targets through molecular docking and computational studies. This approach aids in the rational design of drugs with specific biological activities (J. Sebhaoui et al., 2020).
Novel Syntheses and Chemical Reactivity
- Synthesis and Chemical Reactivity: Research into novel syntheses of compounds with structures similar to the queried compound has led to the development of diverse heterocyclic compounds. These studies not only expand the chemical space of these molecules but also explore their potential biological activities (O. Farouk et al., 2021).
Antimicrobial Activity
- Antimicrobial Applications: Some derivatives have been synthesized and tested for their antimicrobial properties, indicating the broad potential of these compounds in developing new antimicrobial agents (S. Bondock et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-18-10-6-16(7-11-18)12-20(28)25-26-14-23-21-19(22(26)29)13-24-27(21)17-8-4-15(2)5-9-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHPNYONUQNTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2943456.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2943457.png)
![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)


![(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2943463.png)
![3-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2943465.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)

![2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2943473.png)
![1-{1-methyl-5-[(2-methylpropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2943475.png)


